molecular formula C18H25N3O B2939757 1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea CAS No. 324016-87-7

1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea

Cat. No.: B2939757
CAS No.: 324016-87-7
M. Wt: 299.418
InChI Key: LNBAWWJKTKKANZ-UHFFFAOYSA-N
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Description

1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea is a complex organic compound characterized by its unique adamantyl structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The adamantyl group imparts significant stability and rigidity to the molecule, making it an interesting subject for research and industrial applications.

Preparation Methods

The synthesis of 1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1-adamantylamine with 4-methylbenzoyl chloride to form an intermediate, which is then treated with urea to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The adamantyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes and signaling pathways.

Comparison with Similar Compounds

1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea can be compared with other adamantyl derivatives and urea-based compounds:

Properties

IUPAC Name

1-amino-3-[3-(4-methylphenyl)-1-adamantyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)20-16(22)21-19/h2-5,13-14H,6-11,19H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBAWWJKTKKANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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